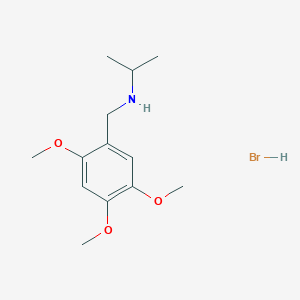
N-benzylcyclohexanamine.hydrochloride
Übersicht
Beschreibung
N-benzylcyclohexanamine hydrochloride is a chemical compound with the molecular formula C13H20ClN. It is a derivative of cyclohexylamine, where the amine group is substituted with a benzyl group. This compound is often used in organic synthesis and research due to its unique chemical properties.
Wirkmechanismus
Target of Action
N-Benzylcyclohexylamine hydrochloride (NBCA) is primarily used in the field of chemistry, particularly in hydrogenolysis . Hydrogenolysis is a chemical reaction where a chemical bond is cleaved or ‘lysed’ by the addition of hydrogen . NBCA is often used in conjunction with Pd/SiO2 catalysts .
Mode of Action
The mode of action of NBCA involves its interaction with Pd/SiO2 catalysts in the process of hydrogenolysis . The reaction is initiated by the adsorption of the benzene ring on the catalyst surface where it acts as an ‘anchor’ to hold the C–O bond near the catalyst surface . The reaction rate increases significantly when using catalysts having smaller Pd particles, a phenomenon attributed to a 'nano effect’ .
Biochemical Pathways
The primary biochemical pathway affected by NBCA is the hydrogenolysis of C–C bonds . This process plays a significant role in several areas of chemistry, including petroleum refining and organic synthesis . In organic synthesis, low temperature and pressure Pd catalyzed hydrogenolyses are used to remove benzyl blocking or protecting groups from benzyl ethers, esters, amines, or amides .
Result of Action
The result of NBCA’s action is the successful hydrogenolysis of C–C bonds . This process is essential in various chemical reactions, particularly in the removal of benzyl blocking or protecting groups in organic synthesis .
Action Environment
The action of NBCA is influenced by environmental factors such as temperature and pressure . The hydrogenolysis of NBCA is carried out at low temperature and pressure . The type of silica support used in the catalyst also influences the reaction rate . For instance, different silica supports with varying pore diameters were observed to have different effects on the reaction rate .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-benzylcyclohexanamine hydrochloride can be synthesized through the reaction of cyclohexylamine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is isolated as a hydrochloride salt by adding hydrochloric acid.
Industrial Production Methods
In an industrial setting, the synthesis of N-benzylcyclohexanamine hydrochloride may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as palladium on carbon (Pd/C) can enhance the reaction rate and yield.
Analyse Chemischer Reaktionen
Types of Reactions
N-benzylcyclohexanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-benzylcyclohexanone.
Reduction: It can be reduced to form N-cyclohexylmethylamine.
Substitution: The benzyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: N-benzylcyclohexanone
Reduction: N-cyclohexylmethylamine
Substitution: Various substituted cyclohexylamines depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
N-benzylcyclohexanamine hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound can be used to study the effects of amine derivatives on biological systems.
Industry: N-benzylcyclohexanamine hydrochloride is used in the production of specialty chemicals and materials.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-methylcyclohexylamine
- N-ethylcyclohexylamine
- N-phenylcyclohexylamine
Uniqueness
N-benzylcyclohexanamine hydrochloride is unique due to the presence of both a benzyl group and a cyclohexylamine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
IUPAC Name |
N-benzylcyclohexanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N.ClH/c1-3-7-12(8-4-1)11-14-13-9-5-2-6-10-13;/h1,3-4,7-8,13-14H,2,5-6,9-11H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXIRAQIPRWLSTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NCC2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0075106 | |
| Record name | N-Benzylcyclohexylamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0075106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16350-96-2 | |
| Record name | Benzenemethanamine, N-cyclohexyl-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016350962 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Benzylcyclohexylamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0075106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![[(2,2-dimethylcyclopropyl)methyl]methylamine hydrochloride](/img/structure/B3060021.png)

![[2-(4-methyl-1H-pyrazol-1-yl)propyl]amine hydrochloride](/img/structure/B3060025.png)

![[Cyclohexyl(2-thienyl)methyl]amine hydrochloride](/img/structure/B3060027.png)
![3-[3-(4-Morpholinyl)propoxy]benzaldehyde hydrochloride](/img/structure/B3060030.png)


